molecular formula C19H21N5S B504070 {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE

Cat. No.: B504070
M. Wt: 351.5g/mol
InChI Key: HXZWKNTWCQABGY-YRNVUSSQSA-N
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Description

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetraazolyl group, and a propenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Tetraazolyl Group: The synthesis begins with the formation of the 1-phenyl-1H-tetraazol-5-yl group through a cyclization reaction involving phenylhydrazine and sodium azide under acidic conditions.

    Thioether Formation: The tetraazolyl group is then reacted with a suitable thiol compound to form the sulfanyl linkage.

    Propenylamine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the propenylamine moiety to a saturated amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenylamine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and tetraazolyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: A simpler analog with a similar phenyl and propylamine structure but lacking the tetraazolyl and sulfanyl groups.

    4-Phenyl-1H-1,2,3-triazole: Contains a triazole ring instead of a tetraazole, offering different chemical properties and reactivity.

Uniqueness

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE is unique due to the presence of both the tetraazolyl and sulfanyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from simpler analogs and related compounds.

Properties

Molecular Formula

C19H21N5S

Molecular Weight

351.5g/mol

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H21N5S/c1-3-9-17(10-4-1)11-7-14-20-15-8-16-25-19-21-22-23-24(19)18-12-5-2-6-13-18/h1-7,9-13,20H,8,14-16H2/b11-7+

InChI Key

HXZWKNTWCQABGY-YRNVUSSQSA-N

SMILES

C1=CC=C(C=C1)C=CCNCCCSC2=NN=NN2C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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